molecular formula C12H21NO5 B2504210 2-(N-(2,2-dimethoxyethyl)carbamoyl)cyclohexanecarboxylic acid CAS No. 497060-74-9

2-(N-(2,2-dimethoxyethyl)carbamoyl)cyclohexanecarboxylic acid

Cat. No. B2504210
CAS RN: 497060-74-9
M. Wt: 259.302
InChI Key: LPEYGMYXSZYVTB-UHFFFAOYSA-N
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Description

The compound "2-(N-(2,2-dimethoxyethyl)carbamoyl)cyclohexanecarboxylic acid" is a derivative of cyclohexanecarboxylic acid, which is a structural motif found in various bioactive molecules and pharmaceuticals. The presence of the carbamoyl group suggests potential for biological activity, and the dimethoxyethyl moiety could influence the compound's solubility and reactivity.

Synthesis Analysis

While the specific synthesis of "this compound" is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives involves the reaction of appropriate aryl amines with cyclohexanecarboxylic acid derivatives under controlled conditions . The enzymatic desymmetrization of a related diester to a monoester using Candida antarctica lipase suggests that biocatalysis could be a viable approach for the synthesis of chiral centers in cyclohexanecarboxylic acid derivatives .

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxylic acid derivatives can be characterized by various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For example, the crystal structure of a related compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was determined by X-ray diffraction, revealing a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . These techniques could be applied to determine the molecular structure of "this compound" and to confirm its conformation and stereochemistry.

Chemical Reactions Analysis

Cyclohexanecarboxylic acid derivatives can participate in various chemical reactions, including the formation of coordination compounds with metal ions, as seen in the synthesis of metal complexes with N-(2-carbamoylthienyl)-C-(3′-carboxy-2′-hydroxyphenyl) azetidin-2-one . The reactivity of the carbamoyl group in "this compound" could be explored in the context of forming amide bonds or reacting with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanecarboxylic acid derivatives can be influenced by their functional groups. For instance, the presence of the dimethoxyethyl group in "this compound" may affect its solubility in organic solvents and water. The compound's melting point, boiling point, and stability can be predicted based on its molecular structure and compared with similar compounds characterized in the literature, such as the novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate .

properties

IUPAC Name

2-(2,2-dimethoxyethylcarbamoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-17-10(18-2)7-13-11(14)8-5-3-4-6-9(8)12(15)16/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEYGMYXSZYVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1CCCCC1C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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